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Cat. No.: B1608339

Abstract

1-Allyl-1H-pyrazole is a heterocyclic organic compound that holds significant interest within
the fields of medicinal chemistry and materials science. As a derivative of pyrazole, a core
structure in numerous pharmaceuticals, understanding its fundamental physicochemical
properties is paramount for its application in novel synthesis and drug design.[1][2][3] This
guide provides a comprehensive overview of the molecular structure, key physical and
chemical properties, spectroscopic signature, and essential handling information for 1-Allyl-1H-
pyrazole. Authored from the perspective of a Senior Application Scientist, this document
synthesizes theoretical knowledge with practical insights to support researchers in leveraging
this versatile molecule.

Introduction: The Significance of the Pyrazole
Scaffold

The pyrazole ring system is a privileged scaffold in drug discovery, renowned for its presence in
a wide array of bioactive compounds.[2][3] Its derivatives exhibit diverse biological activities,
including anti-inflammatory, antimicrobial, and anticancer properties.[1][3] The introduction of
an allyl group at the N1 position of the pyrazole ring, yielding 1-Allyl-1H-pyrazole, introduces a
reactive handle for further functionalization and can significantly modulate the molecule's steric
and electronic profile. This modification offers a valuable tool for chemists to fine-tune
properties such as solubility, metabolic stability, and target binding affinity. A thorough
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characterization of the parent 1-Allyl-1H-pyrazole is the foundational first step for any research
and development program utilizing this building block.

Molecular Structure and Identifiers

The foundational identity of a chemical compound lies in its structure and standardized
identifiers. These are critical for accurate documentation, database searching, and regulatory
compliance.

Molecular Structure

1-Allyl-1H-pyrazole consists of a five-membered aromatic pyrazole ring substituted with an
allyl group on one of the nitrogen atoms.

Caption: Molecular Structure of 1-Allyl-1H-pyrazole.

Key Identifiers

For unambiguous identification, the following identifiers are used for 1-Allyl-1H-pyrazole.

Identifier Value Source
IUPAC Name 1-(prop-2-en-1-yl)-1H-pyrazole  [4]
CAS Number 35852-74-5 [4]
Molecular Formula CeHsN2 [4]
Molecular Weight 108.14 g/mol [4]

InChl=1S/C6H8N2/c1-2-5-8-6-
InChl [4]
3-4-7-8/h2-4,6H,1,5H2

BPPPRRLOPGKVMQ-
InChiKey [4]
UHFFFAOYSA-N

SMILES C=CCN1C=CC=N1 [4]

Physicochemical Properties
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The physical properties of a compound dictate its behavior in various environments and are
crucial for designing experimental conditions, from reaction setups to formulation and delivery
in drug development. While specific experimental data for 1-Allyl-1H-pyrazole is sparse in the
literature, we can infer its likely properties based on its parent compound, 1H-pyrazole, and
related structures.
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BENCHE

Property

Value (1H-Pyrazole)

Predicted/Observe
d (1-Allyl-1H-
pyrazole)

Rationale/Commen
ts

Physical State

Colorless crystalline

solid

Likely a liquid at room

temperature

The addition of the
flexible, non-polar allyl
group is expected to
disrupt crystal
packing, lowering the
melting point
compared to the

parent pyrazole.

Melting Point

66-68 °C[5]

<25°C

Alkylation on the
pyrazole nitrogen
typically reduces the
melting point.

Boiling Point

187 °C[5]

Estimated ~170-190
°C

The increased
molecular weight from
the allyl group will
raise the boiling point
compared to pyrazole.
For comparison, 1-
Allyl-3,5-dimethyl-1H-
pyrazole boils at 196-
197 °C.[6]

Density

1.166 g/cm3 (solid)[1]

Estimated ~0.95-1.05
g/mL

The density will likely
be lower than solid
pyrazole but in a
similar range to other
liquid N-alkylated

pyrazoles.
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Soluble in water,
Solubility ethanol, methanol,

acetone[1]

Moderately soluble in
organic solvents (e.qg.,
DCM, EtOAc, THF).
Limited solubility in

water.

The allyl group
increases the
lipophilicity
(hydrophobicity) of the
molecule, reducing its
solubility in polar
solvents like water
compared to the

parent pyrazole.[7]

2.5 (for the conjugate

pKa acid)[7]

Estimated ~2.0-2.5

The electron-donating
nature of the allyl
group is minimal, so
the basicity of the N2
nitrogen is expected
to be very similar to
that of the parent

pyrazole.

Spectroscopic Characterization

Spectroscopic analysis provides a definitive fingerprint for a molecule, confirming its identity

and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of organic molecules. The expected

1H and 3C NMR chemical shifts for 1-Allyl-1H-pyrazole in CDClIs are predicted based on

established principles and data from related structures.[3][9]

IH NMR (Predicted):

» Pyrazole Ring Protons:

o H5: ~7.5 ppm (doublet)

o H3: ~7.4 ppm (doublet)
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o H4: ~6.2 ppm (triplet)
 Allyl Group Protons:
o Internal vinyl H: ~5.9-6.1 ppm (multiplet, ddt)
o Terminal vinyl H (trans to CH2): ~5.2 ppm (doublet)
o Terminal vinyl H (cis to CH2): ~5.1 ppm (doublet)
o Methylene (CH2): ~4.7 ppm (doublet)
13C NMR (Predicted):
e Pyrazole Ring Carbons: C5 (~139 ppm), C3 (=130 ppm), C4 (~105 ppm)

e Allyl Group Carbons: Internal vinyl C (~133 ppm), Terminal vinyl C (~118 ppm), Methylene C
(~52 ppm)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.
e ~3100-3000 cm~1: C-H stretching (aromatic and vinyl)

e ~2950-2850 cm~1: C-H stretching (aliphatic CH2)

e ~1645 cm~1: C=C stretching (allyl group)

e ~1500-1400 cm~%: C=N and C=C stretching (pyrazole ring)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the
molecule.

o Expected Molecular lon [M]*: m/z = 108.07

Synthesis and Reactivity
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General Synthesis Protocol

1-Allyl-1H-pyrazole is typically synthesized via the N-alkylation of pyrazole with an allyl halide,
such as allyl bromide, in the presence of a base.[7]

Workflow for Synthesis of 1-Allyl-1H-pyrazole

Add Allyl Bromide Warm to Room Temperature
dropwise at 0 °C and Stir for 12-24h

Characterize Pure
1-Allyl-1H-pyrazole
(NMR, MS, IR)

Aqueous Workup:
1. Quench with H20
2. Extract with Organic Solvent

Combine Pyrazole,
Base (e.g., K2COs),
and Solvent (e.g., DMF)

Purification:
Column Chromatography

Click to download full resolution via product page
Caption: General workflow for the synthesis of 1-Allyl-1H-pyrazole.
Step-by-Step Experimental Protocol:

o Reaction Setup: To a round-bottom flask charged with pyrazole (1.0 eq) and a suitable base
such as potassium carbonate (1.5 eq), add a polar aprotic solvent like N,N-
Dimethylformamide (DMF) or acetonitrile.

e Cooling: Place the flask in an ice bath and stir the suspension for 15 minutes.

o Reagent Addition: Add allyl bromide (1.1 eq) dropwise to the cooled suspension over 10-15
minutes.

o Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor
the reaction progress by Thin Layer Chromatography (TLC) until the starting pyrazole is
consumed (typically 12-24 hours).

o Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory
funnel and extract the product with an organic solvent like ethyl acetate (3x).

e Washing: Combine the organic layers and wash with water and then with brine to remove
residual DMF and salts.
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» Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and
concentrate under reduced pressure to yield the crude product.

« Purification: Purify the crude oil via flash column chromatography on silica gel to obtain the
pure 1-Allyl-1H-pyrazole.

Chemical Reactivity

The reactivity of 1-Allyl-1H-pyrazole is characterized by the properties of both the pyrazole
ring and the allyl group.

o Pyrazole Ring: The ring is generally stable but can undergo electrophilic substitution,
although it is less reactive than pyrrole.

 Allyl Group: The terminal double bond is a site for a variety of reactions, including
hydrogenation, halogenation, epoxidation, and polymerization, making it a versatile handle
for further molecular elaboration.[8]

Safety and Handling

As a laboratory chemical, 1-Allyl-1H-pyrazole must be handled with appropriate precautions.

e Hazards: It is classified as a flammable liquid and vapor. It is harmful if swallowed, causes
skin irritation, serious eye irritation, and may cause respiratory irritation.[4][10]

o Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a
lab coat.[11] Handle in a well-ventilated area or a chemical fume hood.[10]

o Storage: Store in a cool, dry, well-ventilated place away from heat and ignition sources.[10]
Keep the container tightly closed.

o Disposal: Dispose of contents and container to an approved waste disposal plant in
accordance with local regulations.[10]

Conclusion

1-Allyl-1H-pyrazole is a valuable building block in synthetic and medicinal chemistry. This
guide has detailed its core physicochemical properties, spectroscopic profile, and synthetic
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methodology. A firm grasp of these fundamentals is essential for any scientist aiming to

incorporate this compound into their research. The combination of a stable, drug-like pyrazole

core with a reactive allyl handle ensures that 1-Allyl-1H-pyrazole will continue to be a

molecule of interest in the pursuit of novel chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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